[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate
CAS No.: 18318-02-0
Cat. No.: VC20860376
Molecular Formula: C22H28O3
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18318-02-0 |
|---|---|
| Molecular Formula | C22H28O3 |
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | [(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
| Standard InChI | InChI=1S/C22H28O3/c1-4-22-12-11-18-17-8-6-16(24-3)13-15(17)5-7-19(18)20(22)9-10-21(22)25-14(2)23/h6,8,10,13,18-20H,4-5,7,9,11-12H2,1-3H3/t18-,19-,20+,22+/m1/s1 |
| Standard InChI Key | CSTCETHIOLUDMM-JBPLPALLSA-N |
| Isomeric SMILES | CC[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2OC(=O)C)CCC4=C3C=CC(=C4)OC |
| SMILES | CCC12CCC3C(C1CC=C2OC(=O)C)CCC4=C3C=CC(=C4)OC |
| Canonical SMILES | CCC12CCC3C(C1CC=C2OC(=O)C)CCC4=C3C=CC(=C4)OC |
Introduction
Chemical Identity and Structure
Nomenclature and Identifiers
The compound under investigation is formally identified as [(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate. This systematic IUPAC nomenclature precisely describes its complex molecular structure including its stereochemical configuration. The compound has been assigned the CAS registry number 18318-02-0, which serves as a unique identifier in chemical databases and literature. The standard InChI (International Chemical Identifier) for this compound is InChI=1S/C22H28O3/c1-4-22-12-11-18-17-8-6-16(24-3)13-15(17)5-7-19(18)20(22)9-10-21(22)25-14(2)23/h6,8,10,13,18-20H,4-5,7,9,11-12H2,1-3H3/t18-,19-,20+,22+/m1/s1, with the corresponding InChIKey CSTCETHIOLUDMM-JBPLPALLSA-N. These identifiers are crucial for unambiguous identification and searching in chemical databases and literature.
Structural Characteristics
The compound features a polycyclic structure based on the cyclopenta[a]phenanthren skeleton. This backbone consists of four fused rings: three six-membered rings and one five-membered ring. Key functional groups present in the molecule include:
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A methoxy group (-OCH3) at position 3 of the phenanthrene ring system
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An acetate ester group at position 17
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An ethyl substituent at position 13
The molecular formula C22H28O3 indicates 22 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms within the structure. The structural representation can be described using Isomeric SMILES notation: CC[C@]12CC[C@H]3C@HCCC4=C3C=CC(=C4)OC. This condensed representation encodes both the connectivity and stereochemical configuration of the molecule.
Stereochemistry
The stereochemistry of this compound is a critical aspect of its identity and potential biological activity. The compound possesses four defined stereogenic centers with specific configurations:
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Position 8: R configuration
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Position 9: S configuration
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Position 13: S configuration
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Position 14: S configuration
These stereochemical designations are indicated by the R and S prefixes in the compound's name. The specific three-dimensional arrangement resulting from this stereochemistry plays a crucial role in determining the compound's biological interactions, including receptor binding affinity and pharmacological activity. The stereochemistry at these positions is particularly important for steroid-like structures, as even minor changes in configuration can lead to significant differences in biological response.
Physical and Chemical Properties
Molecular Formula and Weight
The molecular formula of [(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate is C22H28O3, with a calculated molecular weight of 340.5 g/mol. This precise molecular weight is an essential parameter for analytical identification and characterization of the compound. The empirical formula reveals the elemental composition, which consists of carbon, hydrogen, and oxygen atoms in specific proportions that define the compound's chemical identity.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H28O3 | |
| Molecular Weight | 340.5 g/mol | |
| CAS Number | 18318-02-0 | |
| Physical State | Not specified in available data | - |
| Melting Point | Not specified in available data | - |
| Solubility | Not specified in available data | - |
Chemical Reactivity
Based on its structure, the chemical reactivity of [(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate can be predicted to center around its functional groups:
These predicted reactivity patterns are based on general organic chemistry principles for similar structural motifs found in related compounds .
Synthesis Methods
Analytical Techniques for Characterization
During synthesis and purification, several analytical techniques are typically employed to monitor reaction progress and confirm the identity and purity of the final product:
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Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and initial purity assessment
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High-Performance Liquid Chromatography (HPLC): Employed for both analysis and purification
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Critical for structural confirmation and stereochemical analysis
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Mass Spectrometry (MS): Used for molecular weight confirmation and structural elucidation
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X-ray Crystallography: May be used for definitive determination of stereochemistry if crystalline samples can be obtained
These techniques are essential in ensuring the correct structure, stereochemistry, and purity of the synthesized compound . For research applications, a purity level of greater than 90-95% is typically required, as indicated for related compounds in the literature .
Biological and Research Applications
Structure-Activity Relationships
The structural features of [(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate can be compared with related compounds to understand structure-activity relationships. Key structural elements that may influence biological activity include:
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The specific stereochemistry at positions 8, 9, 13, and 14
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The presence of the methoxy group at position 3
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The acetate group at position 17
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The ethyl substituent at position 13
Comparing this compound with related structures such as "(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol" (CAS: 1038-28-4) could provide insights into how specific modifications affect biological activity. The latter compound differs in having a hydroxyl group at position 17 instead of an acetate group, which would likely result in different biological properties.
Analytical Methods
Chromatographic Techniques
Chromatographic methods are essential for both analysis and purification of [(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate. Key techniques include:
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High-Performance Liquid Chromatography (HPLC): This technique is particularly useful for analysis and purification, typically using reversed-phase columns with appropriate mobile phase compositions. HPLC can provide information about the purity of the compound and can be used for quantitative analysis.
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Thin-Layer Chromatography (TLC): A useful technique for monitoring reactions and conducting initial purity assessments. Appropriate solvent systems would need to be developed based on the compound's polarity.
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Gas Chromatography (GC): Potentially applicable if the compound has sufficient volatility or can be derivatized to increase volatility.
These chromatographic methods are essential for ensuring the identity, purity, and quality of the compound for research applications .
Spectroscopic Methods
Spectroscopic methods play a crucial role in confirming the structure and purity of [(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are essential for structural confirmation, particularly for verifying the positions of functional groups and stereochemistry. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC may also be employed for complete structural elucidation .
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Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns that are useful for structural verification. High-resolution mass spectrometry can provide exact mass measurements for formula confirmation .
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Infrared (IR) Spectroscopy: Useful for identifying functional groups in the molecule, particularly the carbonyl and ether functionalities.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: May provide information about the aromatic system in the molecule.
These complementary spectroscopic techniques, when used together, provide comprehensive structural verification of the compound.
Quality Control Parameters
Quality control for [(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate typically involves assessment of several key parameters:
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Purity Assessment: Chromatographic purity typically determined by HPLC, with specifications often requiring >90-95% purity for research applications .
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Identity Confirmation: Spectroscopic methods (NMR, MS) are used to confirm the chemical structure matches the expected compound.
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Stereochemical Integrity: NMR spectroscopy and potentially chiral chromatography may be used to confirm the correct stereochemical configuration at positions 8R, 9S, 13S, and 14S.
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Certificate of Analysis: Commercial suppliers typically provide a certificate of analysis documenting key quality parameters, including appearance, solubility, spectroscopic confirmation of structure, and chromatographic purity .
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Storage Conditions: Proper storage conditions (typically 2-8°C in a well-closed container) are important for maintaining the compound's stability and integrity over time .
These quality control parameters are essential for ensuring the reliability and reproducibility of research results when using this compound.
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